molecular formula C26H38N6O2 B610043 PF-4840154 CAS No. 1332708-14-1

PF-4840154

Cat. No.: B610043
CAS No.: 1332708-14-1
M. Wt: 466.6 g/mol
InChI Key: PPANZCQXFYBGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

PF-4840154 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pain Models

PF-4840154 has been evaluated in various preclinical pain models to understand its efficacy as an analgesic agent. In studies involving rodent models, it was shown to elicit TRPA1-mediated nocifensive behavior, indicating its potential as a tool for studying pain mechanisms and developing new analgesics .

Comparison with Other Agonists

In comparative studies, this compound has demonstrated superior properties over traditional agonists like mustard oil, which is known for its reactive nature. The non-covalent binding nature of this compound allows for more controlled experimental conditions during high-throughput screening (HTS) assays .

Analgesic Development

Given its selective action on TRPA1, this compound is being explored as a candidate for developing new analgesics targeting specific pain pathways without the side effects associated with broader-spectrum pain medications . Its ability to activate TRPA1 selectively makes it a valuable compound in understanding the role of this channel in various pain states.

Inflammatory Conditions

Research indicates that TRPA1 is implicated not only in pain but also in inflammatory responses. The activation of TRPA1 by this compound may provide insights into its role in inflammatory diseases and could lead to new therapeutic strategies for managing conditions like arthritis or neuropathic pain .

High-Throughput Screening Studies

In a high-throughput screening campaign, this compound was identified as a potent agonist with favorable pharmacokinetic properties, making it suitable for further development as a research tool and potential therapeutic agent .

Structural Insights

Recent studies have provided structural insights into how this compound interacts with the TRPA1 channel at the molecular level. Understanding these interactions can aid in the design of more effective TRPA1 modulators .

Summary Table of Research Findings

Study ReferenceKey Findings
This compound activates TRPA1 and induces nocifensive behavior in mice.
Demonstrated specificity for TRPA1 compared to other TRP channels.
Identified as a potent agonist during HTS campaigns; useful for further research on pain mechanisms.
Structural analysis reveals insights into binding interactions with TRPA1.
Highlighted potential applications in understanding astrocyte-neuron interactions related to pain pathways.

Biological Activity

PF-4840154 is a pyrimidine derivative identified as a potent and selective agonist of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel. This compound has garnered attention for its role in nociception and its potential applications in pain management. Below, we explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound was developed by Pfizer and is characterized by its non-covalent binding to the TRPA1 channel. It exhibits high potency with effective concentrations (EC50) of 23 nM for human TRPA1 and 97 nM for rat TRPA1 . The mechanism of action involves the activation of TRPA1, which is implicated in the detection of noxious stimuli, including chemical irritants and inflammatory pain .

Key Features:

  • Chemical Structure: Pyrimidine derivative
  • Potency:
    • Human TRPA1: EC50 = 23 nM
    • Rat TRPA1: EC50 = 97 nM
  • Binding: Non-covalent, selective agonist

Biological Activity and Pharmacological Evaluation

The biological activity of this compound has been extensively studied through various experimental models. Notably, it has been shown to elicit nociceptive responses in mouse models, confirming its role as an effective TRPA1 agonist. This compound serves as a reference in high-throughput screening assays aimed at identifying new TRPA1 modulators .

Table 1: Summary of Biological Activity Studies

Study ReferenceModel UsedKey Findings
Mouse modelElicited TRPA1-mediated nocifensive behavior.
Human pain modelConfirmed that TRPA1 activation induces pain sensations.
Structural analysisShowed conformational changes in TRPA1 upon this compound treatment.

Case Study 1: Nociceptive Behavior in Mice

In a study evaluating the nociceptive effects of this compound, researchers administered the compound to wild-type mice and observed significant pain responses compared to control groups. The study highlighted the compound's ability to activate TRPA1 channels effectively, leading to behavioral changes indicative of pain .

Case Study 2: Human Pain Model

A double-blinded clinical trial assessed the pain-inducing effects of this compound in human subjects. Participants received varying doses, and pain levels were measured using a numeric rating scale. Results indicated that this compound reliably induced pain sensations correlating with TRPA1 activation .

Structural Insights

Recent studies have provided structural insights into how this compound interacts with the TRPA1 channel. Using techniques such as limited proteolysis and mass spectrometry, researchers demonstrated that this compound induces conformational changes in TRPA1, which are critical for channel activation .

Table 2: Structural Analysis Findings

Experimental TechniqueFindings
Limited ProteolysisInduced conformational changes in TRPA1 upon treatment with this compound.
Mass SpectrometryConfirmed binding interactions between this compound and TRPA1.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine PF-4840154's EC50 values for rat and human TrpA1 channels?

To calculate this compound's potency, in vitro assays are conducted using HEK293 cells transfected with rat or human TrpA1 channels. Calcium influx is measured via fluorescent dyes (e.g., Fluo-4), or electrophysiological responses are recorded using patch-clamp techniques. Dose-response curves are generated, and EC50 values (97 nM for rat, 23 nM for human) are derived using nonlinear regression analysis. Parallel validation with reference agonists (e.g., AITC) ensures assay reliability .

Q. How does this compound's mechanism of action differ from electrophilic TRPA1 agonists?

Unlike electrophilic agonists (e.g., allyl isothiocyanate) that covalently modify cysteine residues in TRPA1, this compound is a non-electrophilic agonist . This distinction is confirmed through fluorescence-based binding assays and covalent modification tests. This compound’s activity persists in TRPA1 mutants lacking reactive cysteine residues, confirming its non-covalent interaction .

Q. What in vivo models are appropriate for studying this compound-induced nociceptive behavior?

Intraplantar injection in wild-type mice is a standard model. Nocifensive behaviors (e.g., licking, lifting) are quantified over 5–30 minutes post-administration. Controls include TrpA1 knockout mice and pre-treatment with antagonists (e.g., HC-030031) to confirm TRPA1-specific effects. Dose optimization (e.g., 10–100 µg/paw) ensures behavioral responses are measurable and reproducible .

Advanced Research Questions

Q. How can researchers address species-specific discrepancies in this compound's EC50 values?

Species differences (e.g., rat vs. human EC50) arise from variations in TRPA1 channel structure. To resolve this:

  • Use species-specific cell lines (e.g., rat DRG neurons vs. human TRPA1-transfected cells).
  • Perform chimeric channel studies to identify critical residues influencing agonist sensitivity.
  • Validate findings with in vivo cross-species pharmacokinetic/pharmacodynamic (PK/PD) models .

Q. What experimental controls are critical when assessing this compound’s selectivity?

this compound’s selectivity (>100-fold over TRPV1, TRPV4, TRPM8) is confirmed via:

  • Broad pharmacological panels : Test activity against 100+ targets (e.g., dopamine D3 receptor, noradrenaline transporter).
  • hERG channel inhibition assays : Measure IC50 (580 nM) to evaluate cardiac toxicity risks.
  • Knockout/knockdown models : Compare responses in TRPA1-deficient vs. wild-type systems .

Q. How can contradictions in this compound’s activity across assay formats be resolved?

Discrepancies between calcium imaging and electrophysiology data may stem from assay sensitivity or off-target effects. Mitigation strategies include:

  • Cross-validation : Use orthogonal methods (e.g., fluorometric imaging plate reader [FLIPR] and manual patch-clamp).
  • Solubility checks : Ensure this compound is fully dissolved in DMSO (stock concentration ≤10 mM) to avoid aggregation artifacts.
  • Reference standards : Include positive controls (e.g., AITC) in all experiments .

Q. What methodologies optimize dose selection for in vivo studies of this compound?

  • Dose-ranging studies : Start with 10–100 µg/paw (intraplantar) and monitor dose-dependent nocifensive behavior.
  • PK/PD modeling : Measure plasma and tissue concentrations to correlate exposure with effect.
  • Behavioral endpoints : Use automated video tracking (e.g., EthoVision) for objective quantification .

Q. Methodological Best Practices

  • Data validation : Replicate experiments across independent labs to confirm reproducibility.
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and confidence intervals.
  • Ethical compliance : Follow institutional guidelines for animal welfare, especially in nociception studies .

Properties

IUPAC Name

N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O2/c1-20(2)15-27-24-23(25(33)28-16-21-7-4-3-5-8-21)17-29-26(30-24)32-12-10-31(11-13-32)18-22-9-6-14-34-19-22/h3-5,7-8,17,20,22H,6,9-16,18-19H2,1-2H3,(H,28,33)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPANZCQXFYBGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N3CCN(CC3)CC4CCCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029756
Record name N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332708-14-1
Record name N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-4840154
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR82CU5AC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-4840154
Reactant of Route 2
PF-4840154
Reactant of Route 3
PF-4840154
Reactant of Route 4
Reactant of Route 4
PF-4840154
Reactant of Route 5
PF-4840154
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
PF-4840154

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.